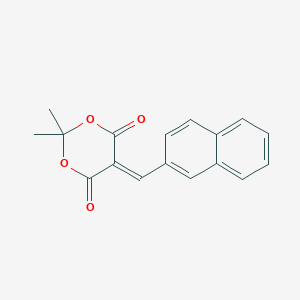
2,2-Dimethyl-5-(2-naphthylmethylene)-1,3-dioxane-4,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethyl-5-(2-naphthylmethylene)-1,3-dioxane-4,6-dione is an organic compound characterized by its unique structure, which includes a dioxane ring fused with a naphthylmethylene group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-5-(2-naphthylmethylene)-1,3-dioxane-4,6-dione typically involves the condensation of 2-naphthaldehyde with dimedone (5,5-dimethyl-1,3-cyclohexanedione) under acidic or basic conditions. The reaction proceeds through the formation of a Knoevenagel condensation product, followed by cyclization to form the dioxane ring.
Reaction Conditions:
Acidic Conditions: The reaction can be catalyzed by acids such as p-toluenesulfonic acid or hydrochloric acid.
Basic Conditions: Bases like sodium hydroxide or potassium carbonate can also be used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dimethyl-5-(2-naphthylmethylene)-1,3-dioxane-4,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens (chlorine, bromine) or nucleophiles (amines, thiols).
Major Products Formed
Oxidation Products: Quinones or other oxidized derivatives.
Reduction Products: Reduced forms with altered functional groups.
Substitution Products: Compounds with new functional groups introduced at specific positions.
Aplicaciones Científicas De Investigación
2,2-Dimethyl-5-(2-naphthylmethylene)-1,3-dioxane-4,6-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mecanismo De Acción
The mechanism by which 2,2-Dimethyl-5-(2-naphthylmethylene)-1,3-dioxane-4,6-dione exerts its effects depends on its interaction with molecular targets. It may act by binding to specific enzymes or receptors, altering their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
2,2-Dimethyl-1,3-dioxane-4,6-dione: Lacks the naphthylmethylene group, resulting in different chemical properties and reactivity.
5,5-Dimethyl-1,3-cyclohexanedione: A precursor in the synthesis of the target compound, with distinct chemical behavior.
Naphthaldehyde: Another precursor, contributing the naphthylmethylene group to the final structure.
Propiedades
Número CAS |
87212-61-1 |
|---|---|
Fórmula molecular |
C17H14O4 |
Peso molecular |
282.29 g/mol |
Nombre IUPAC |
2,2-dimethyl-5-(naphthalen-2-ylmethylidene)-1,3-dioxane-4,6-dione |
InChI |
InChI=1S/C17H14O4/c1-17(2)20-15(18)14(16(19)21-17)10-11-7-8-12-5-3-4-6-13(12)9-11/h3-10H,1-2H3 |
Clave InChI |
YCYUMEYVMYRRKK-UHFFFAOYSA-N |
SMILES canónico |
CC1(OC(=O)C(=CC2=CC3=CC=CC=C3C=C2)C(=O)O1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



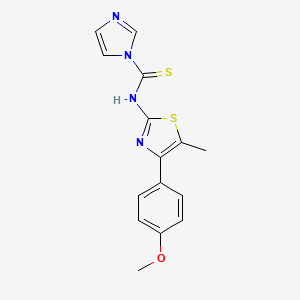
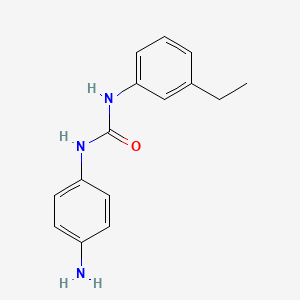
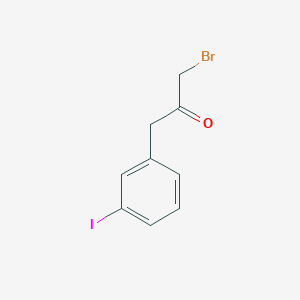
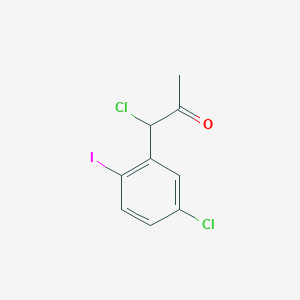

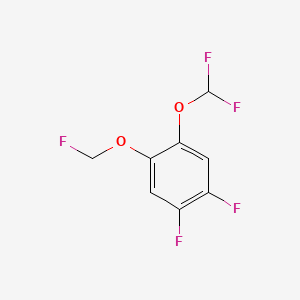
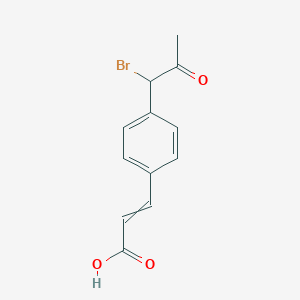
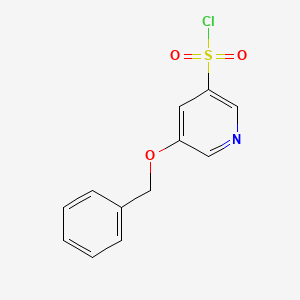
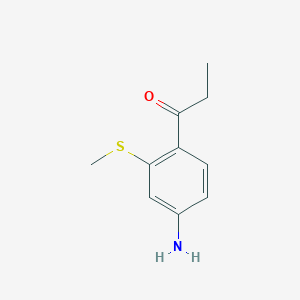
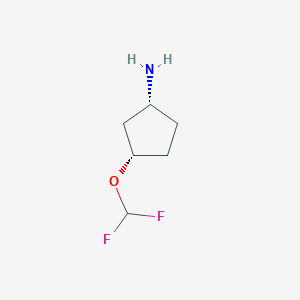
![4-(aminomethyl)-6-nitrobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B14056118.png)
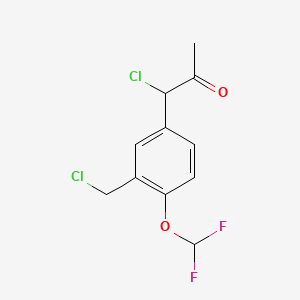
![Sodium;4-[[2-[5-(2-fluoro-3-methoxyphenyl)-3-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-4-methyl-2,6-dioxo-1,3-diazinan-1-yl]-1-phenylethyl]amino]butanoate](/img/structure/B14056131.png)
